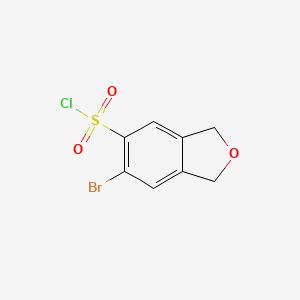

6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

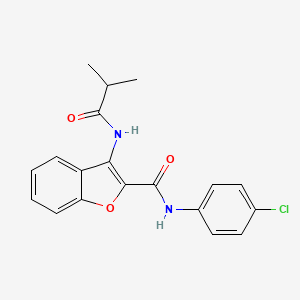

6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is an important chemical compound used in various fields of research and industry. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in organic chemistry. Various methods have been developed, including metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, oxidative cyclization of 2-hydroxystilbenes, and Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols .Molecular Structure Analysis

The molecular formula of 6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is C8H6BrClO3S. It is a derivative of benzofuran, which has the molecular formula C8H8O .Chemical Reactions Analysis

Benzofuran derivatives have been found to exhibit various biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . For instance, 5-Bromo-2,3-dihydrobenzofuran, a related compound, can be used in the synthesis of Darifenacin, a drug used to treat urinary incontinence .Applications De Recherche Scientifique

Chemical Synthesis

6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride is involved in regioselective synthesis processes. For instance, it has been used in the synthesis of pyrimidine annelated heterocycles, demonstrating its utility in creating complex chemical structures (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).

Pharmaceutical Research

This compound plays a significant role in pharmaceutical research, particularly in the development of bioactive compounds. Research indicates its use in the synthesis of derivatives with various biological activities, such as enzyme inhibition and antibacterial properties (Irshad, Abbasi, Aziz‐ur‐Rehman, et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

6-bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO3S/c9-7-1-5-3-13-4-6(5)2-8(7)14(10,11)12/h1-2H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFLRUMEHXRFMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CO1)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,3-dihydro-2-benzofuran-5-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluoro-3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2470925.png)

![4-cyano-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470926.png)

![4-[4-(Benzenesulfonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2470932.png)

![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B2470933.png)

![2-{[3-(1,1,2,2-Tetrafluoroethoxy)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2470940.png)